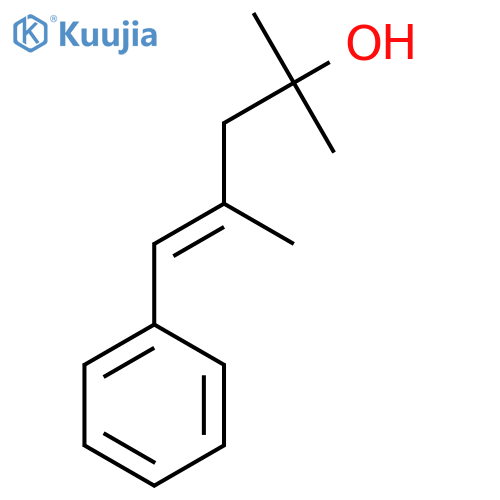

Cas no 2229664-49-5 (2,4-dimethyl-5-phenylpent-4-en-2-ol)

2,4-dimethyl-5-phenylpent-4-en-2-ol 化学的及び物理的性質

名前と識別子

-

- 2,4-dimethyl-5-phenylpent-4-en-2-ol

- EN300-1879553

- 2229664-49-5

-

- インチ: 1S/C13H18O/c1-11(10-13(2,3)14)9-12-7-5-4-6-8-12/h4-9,14H,10H2,1-3H3/b11-9+

- InChIKey: KZNFCGZFBNIPPF-PKNBQFBNSA-N

- ほほえんだ: OC(C)(C)C/C(/C)=C/C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 190.135765193g/mol

- どういたいしつりょう: 190.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2,4-dimethyl-5-phenylpent-4-en-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879553-0.1g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-0.05g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-0.5g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-1.0g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 1g |

$914.0 | 2023-05-26 | ||

| Enamine | EN300-1879553-10.0g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 10g |

$3929.0 | 2023-05-26 | ||

| Enamine | EN300-1879553-5g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-0.25g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-2.5g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1879553-5.0g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 5g |

$2650.0 | 2023-05-26 | ||

| Enamine | EN300-1879553-10g |

2,4-dimethyl-5-phenylpent-4-en-2-ol |

2229664-49-5 | 10g |

$3929.0 | 2023-09-18 |

2,4-dimethyl-5-phenylpent-4-en-2-ol 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

2,4-dimethyl-5-phenylpent-4-en-2-olに関する追加情報

Comprehensive Guide to 2,4-dimethyl-5-phenylpent-4-en-2-ol (CAS No. 2229664-49-5): Properties, Applications, and Market Insights

2,4-dimethyl-5-phenylpent-4-en-2-ol (CAS No. 2229664-49-5) is a specialized organic compound with a unique molecular structure that combines aromatic and aliphatic functionalities. This compound, characterized by its phenylpentene backbone and hydroxyl group, has garnered significant attention in the fields of fragrance chemistry, pharmaceutical intermediates, and specialty materials. Its volatile organic compound (VOC) properties make it particularly interesting for applications requiring controlled evaporation rates.

The chemical structure of 2,4-dimethyl-5-phenylpent-4-en-2-ol features a phenyl ring attached to a pentene chain with methyl substitutions at positions 2 and 4, and a hydroxyl group at position 2. This arrangement contributes to its moderate polarity and influences its solubility profile, making it soluble in common organic solvents like ethanol, ether, and chloroform while being sparingly soluble in water. Researchers often explore its stereochemical properties due to the presence of a double bond at position 4, which can exhibit E/Z isomerism under certain conditions.

In the fragrance industry, 2,4-dimethyl-5-phenylpent-4-en-2-ol serves as a valuable aroma chemical component. Its molecular characteristics contribute to floral and woody olfactory notes, making it suitable for premium perfumery applications. Recent trends in clean beauty formulations have increased demand for such specialty ingredients that can provide distinctive scent profiles while meeting regulatory requirements for personal care products. The compound's volatility profile allows perfumers to precisely control its evaporation rate in different fragrance compositions.

Pharmaceutical researchers have investigated 2,4-dimethyl-5-phenylpent-4-en-2-ol as a potential building block for drug development. The presence of both aromatic and aliphatic moieties in its structure offers versatility for medicinal chemistry applications. Current studies focus on its potential as an intermediate for bioactive molecules, particularly in neurological and anti-inflammatory research areas. The compound's chiral center at position 2 also makes it interesting for asymmetric synthesis applications.

The synthesis of 2,4-dimethyl-5-phenylpent-4-en-2-ol typically involves Grignard reactions or aldol condensation pathways, with recent advancements focusing on greener synthetic approaches. Manufacturers are increasingly adopting catalytic methods to improve yield and reduce environmental impact, responding to the growing demand for sustainable chemistry practices. Analytical characterization typically employs GC-MS and NMR spectroscopy techniques to verify purity and structural integrity.

Market dynamics for 2,4-dimethyl-5-phenylpent-4-en-2-ol reflect broader trends in specialty chemicals demand. The Asia-Pacific region has shown particular growth in consumption, driven by expanding fragrance and pharmaceutical sectors. Regulatory considerations, especially concerning REACH compliance and IFRA standards, significantly influence its commercial applications. Suppliers are increasingly providing detailed technical data sheets and safety profiles to meet customer requirements in different industries.

Storage and handling of 2,4-dimethyl-5-phenylpent-4-en-2-ol require standard organic chemical precautions. The compound should be kept in tightly sealed containers under inert atmosphere to prevent oxidation, with recommended storage temperatures between 2-8°C for long-term preservation. Its chemical stability under various conditions has been the subject of several recent studies, particularly regarding shelf-life extension in different formulations.

Emerging research directions for 2,4-dimethyl-5-phenylpent-4-en-2-ol include exploration of its potential in material science applications, particularly as a monomer for specialty polymers. The compound's unique structure offers possibilities for creating materials with specific optical or mechanical properties. Additionally, its behavior in green solvent systems is being investigated as part of broader efforts to develop more environmentally friendly chemical processes.

Quality control protocols for 2,4-dimethyl-5-phenylpent-4-en-2-ol typically specify minimum purity levels of 97-99%, with stringent limits on residual solvents and byproducts. Advanced analytical techniques like HPLC and chiral chromatography are increasingly employed to meet these quality standards. The compound's spectroscopic fingerprints have been well-documented in recent literature, facilitating identification and purity assessment.

The future outlook for 2,4-dimethyl-5-phenylpent-4-en-2-ol appears promising, with potential expansions into new application areas. Ongoing research into its biological activity and material properties may uncover additional uses beyond current applications. As synthetic methodologies continue to advance, production costs may decrease, making this specialty chemical more accessible for various industrial uses while maintaining high quality standards.

2229664-49-5 (2,4-dimethyl-5-phenylpent-4-en-2-ol) 関連製品

- 1935229-98-3(Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)

- 1226432-51-4(5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)

- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))

- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)

- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 1804723-10-1(4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine)

- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

- 689749-72-2(1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)

- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

- 1391077-79-4(4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)